![molecular formula C23H20N2O4S B2562954 (E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 331820-49-6](/img/structure/B2562954.png)
(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Overview
Description
(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Thiazolo[3,2-a]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory effects. The compound (E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate represents a novel member of this class and exhibits promising biological properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of appropriate thiazolo[3,2-a]pyrimidine precursors with 2-hydroxybenzaldehyde. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry confirm the structural integrity and purity of the synthesized compound. For instance, the IR spectrum reveals characteristic peaks corresponding to hydroxyl (OH) and carbonyl (C=O) functional groups, while NMR provides insights into the molecular environment of hydrogen atoms within the structure .
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. The compound has shown significant cytotoxicity against various cancer cell lines, particularly:
- M-HeLa (cervical adenocarcinoma) : The compound exhibited high cytotoxicity levels, outperforming the reference drug Sorafenib in comparative studies.
- MCF-7 (breast cancer) : Moderate cytotoxic effects were noted.
The mechanism of action is believed to involve the induction of apoptosis in cancer cells through modulation of key signaling pathways .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives are also recognized for their antimicrobial properties . The compound demonstrated moderate antibacterial activity against several bacterial strains when tested using standard protocols. The lipophilicity of these compounds enhances their ability to penetrate microbial membranes .
Anti-inflammatory and Analgesic Effects
Studies have indicated that thiazolo[3,2-a]pyrimidines possess anti-inflammatory and analgesic effects. This is attributed to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways .
Research Findings and Case Studies
Several case studies have been conducted to evaluate the biological activities of thiazolo[3,2-a]pyrimidine derivatives:
- Cytotoxicity Assays : A study demonstrated that compounds with a similar structure showed higher cytotoxicity against M-HeLa cells compared to normal liver cells. This selectivity is crucial for developing effective anticancer agents .
- Antimicrobial Screening : In a comparative study against reference drugs, certain derivatives exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of these compounds, showing promising results in reducing inflammation markers .
Data Summary
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of thiazolopyrimidine derivatives, including the compound , as promising anticancer agents. The following points summarize key findings:
- Mechanism of Action : Thiazolopyrimidine derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to cell death in cancer cells .
- In vitro Studies : In a study evaluating various thiazolopyrimidine derivatives, including those structurally similar to (E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, compounds displayed potent anticancer activity against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines. The IC50 values ranged from 9.8 to 35.9 µM, indicating superior efficacy compared to standard chemotherapy agents like doxorubicin .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl... | HT-29 | 9.8 - 35.9 | |
Doxorubicin | HT-29 | Control |
Antimicrobial Activity
Thiazolopyrimidine derivatives have also been investigated for their antimicrobial properties:
- Synthesis and Testing : Various thiazolopyrimidine compounds were synthesized and tested for antimicrobial activity against a range of bacterial strains. The results indicated moderate antibacterial effects compared to standard antibiotics .
- Structure Activity Relationship (SAR) : Modifications in the chemical structure of thiazolopyrimidines significantly influenced their antimicrobial efficacy. For instance, certain substitutions enhanced lipophilicity and improved membrane permeability, leading to better antibacterial activity .
Anti-inflammatory Properties
Emerging research suggests that thiazolopyrimidine derivatives may possess anti-inflammatory properties:
- Biological Evaluation : Compounds derived from thiazolopyrimidines have been evaluated for their anti-inflammatory effects using in vitro models. Some derivatives showed promising results in inhibiting pro-inflammatory cytokines and mediators .
Mechanistic Insights and Future Directions
While the initial findings are promising, further research is necessary to elucidate the precise mechanisms through which these compounds exert their biological effects:
- Molecular Docking Studies : In silico studies using molecular docking techniques have been employed to predict interactions between thiazolopyrimidine derivatives and target proteins involved in cancer progression and inflammation. These studies provide insights into potential binding affinities and help guide future synthesis efforts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via a condensation reaction between a thiazolo[3,2-a]pyrimidine precursor and a substituted benzaldehyde. A typical method involves refluxing 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with chloroacetic acid, sodium acetate, and the aldehyde in a 1:1 mixture of acetic anhydride and glacial acetic acid for 8–10 hours . Key parameters for optimization include:
- Catalyst : Sodium acetate (1.5 g per 0.01 mol precursor) enhances reaction efficiency.
- Solvent : Acetic anhydride/acetic acid mixtures prevent side reactions.
- Temperature : Reflux (~120°C) ensures complete cyclization.
- Yield : ~78% after recrystallization from ethyl acetate .
Q. How is structural characterization performed for this compound?
Structural confirmation relies on:
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) with unit cell parameters (e.g., a = 9.323 Å, b = 10.170 Å) are resolved using SHELX programs .
- Spectroscopy :
- ¹H/¹³C NMR : Methyl groups appear at δ 2.24–2.37 ppm, while aromatic protons range from δ 6.56–8.01 ppm .
- IR : Stretching bands for C=O (1719 cm⁻¹) and CN (2219 cm⁻¹) confirm functional groups .
Q. What are the common crystallization solvents, and how do they influence crystal packing?
Ethyl acetate and ethanol (3:2 ratio) are preferred for slow evaporation, producing single crystals suitable for X-ray analysis . Hydrogen bonding (e.g., C–H···O interactions) and π-stacking (centroid separations ~3.66 Å) stabilize the lattice .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety affect pharmacological activity?
Substituents like hydroxy, methoxy, or halogens modulate bioactivity:
- Hydroxy groups : Enhance hydrogen bonding with biological targets (e.g., antimicrobial activity via protein binding) .
- Fluoro/chloro substituents : Increase lipophilicity, improving membrane permeability in anticancer assays .
- Methoxy groups : Electron-donating effects stabilize charge-transfer interactions in enzyme inhibition studies .
Q. What computational methods are used to predict hydrogen bonding patterns and crystal stability?
Density Functional Theory (DFT) and molecular dynamics simulations model interactions like:
- C–H···O bonds : Key for stabilizing non-centrosymmetric crystals, critical for nonlinear optical applications .
- π-π stacking : Affects melting points and solubility. Software like Mercury analyzes dihedral angles (e.g., 80.94° between thiazole and benzene rings) .
Q. How can conflicting spectroscopic or crystallographic data be resolved?
Discrepancies arise due to:
- Polymorphism : Different crystal forms (e.g., monoclinic vs. triclinic) yield varying unit cell parameters. Repeating crystallization under controlled humidity/temperature is advised .
- Dynamic NMR effects : Rotameric equilibria at room temperature can obscure splitting patterns. Low-temperature (e.g., –40°C) NMR resolves this .
Q. What strategies control E/Z isomerism during synthesis?
The (E)-isomer is favored by:
- Steric hindrance : Bulky substituents on the aldehyde (e.g., 2,4,6-trimethoxybenzaldehyde) restrict rotation .
- Acidic conditions : Protonation of the imine nitrogen stabilizes the (E)-configuration .
- Kinetic control : Rapid cooling traps the metastable (E)-form before isomerization .
Q. Methodological Tables
Table 1: Key Crystallographic Data
Parameter | Value | Reference |
---|---|---|
Space group | P2₁/n | |
Unit cell volume | 2060.3 ų | |
Dihedral angle (thiazole/benzene) | 80.94° | |
Hydrogen bond length | C–H···O = 2.52–2.67 Å |
Table 2: Synthetic Optimization Parameters
Condition | Optimal Value | Impact on Yield |
---|---|---|
Reaction time | 8–10 hours | Maximizes cyclization |
Solvent ratio | Acetic anhydride:acetic acid (1:1) | Minimizes side products |
Temperature | 120°C (reflux) | Ensures complete reaction |
Properties
IUPAC Name |
ethyl (2E)-2-[(2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-3-29-22(28)19-14(2)24-23-25(20(19)15-9-5-4-6-10-15)21(27)18(30-23)13-16-11-7-8-12-17(16)26/h4-13,20,26H,3H2,1-2H3/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFNIASNISBELO-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4O)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC=C4O)/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.